Butyl sulfurochloridate

Description

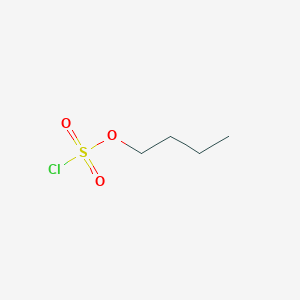

Butyl sulfurochloridate, also known as 1-chlorosulfonyloxybutane, is an organosulfur compound with the molecular formula C₄H₉ClO₃S. It is a chlorosulfonate ester, which means it contains a sulfonate group bonded to a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.

Properties

IUPAC Name |

1-chlorosulfonyloxybutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO3S/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNSZSBRIOHAAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80536271 | |

| Record name | Butyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763-23-5 | |

| Record name | Butyl sulfurochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80536271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Butyl sulfurochloridate can be synthesized through several methods. One common synthetic route involves the reaction of butanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

C4H9OH+ClSO2OH→C4H9OSO2Cl+H2O

In industrial production, this reaction is often carried out in a solvent such as carbon tetrachloride (CCl₄) at low temperatures to improve yield and purity .

Chemical Reactions Analysis

Electrophilic Cyclization Reactions

Butyl sulfurochloridate facilitates electrophilic cyclization of alkenes and phenols to form sultones (cyclic sulfonic esters).

Example: Cyclization of 2-Allylphenol

Treatment of 2-allylphenol with this compound produces 3-ethyl-6-(2-hydroxyphenyl)-1,2-oxathiane 2,2-dioxide in 61% yield .

Mechanism :

-

Activation of the allyl group by sulfurochloridate.

-

Electrophilic attack at the aromatic ring, followed by cyclization.

| Substrate | Product | Yield | Conditions |

|---|---|---|---|

| 2-Allylphenol | 3-Ethyl-6-(2-hydroxyphenyl)-1,2-oxathiane | 61% | CCl₄, low temp |

Halosultonization Reactions

This compound participates in halosultonization, where halogens (Br₂ or Cl₂) are incorporated into sultone frameworks .

Key Reaction :

-

Internal olefins (e.g., 9-octadecene) react with SO₃ and this compound to yield trans-3,6-dialkyl δ-sultones , albeit in low yields (12–40%) .

Factors Affecting Yield :

-

Steric hindrance in internal olefins reduces efficiency.

-

Electron-deficient alkenes show higher reactivity.

Annulation with Enol Ethers and Sulfonyl Fluorides

This compound enables N-heterocyclic carbene (NHC)-catalyzed annulations to form 3,4-dihydro-1,2-oxathiine 2,2-dioxides .

Reaction with Trimethylsilyl Enol Ethers

-

Substrates : α,β-Unsaturated sulfonyl fluorides + trimethylsilyl enol ethers.

-

Conditions : DBU (1,8-diazabicycloundec-7-ene) catalysis in dichloromethane (DCM) at room temperature.

Proposed Mechanism :

-

NHC addition to the sulfonyl fluoride, releasing fluoride.

-

Desilylation of the enol ether generates a sulfonyl azolium intermediate.

-

Conjugate addition and cyclization yield the δ-sultone.

Reaction with Fumaronitrile

Fumaronitrile reacts with this compound at −40°C in DCM to form a tetra-SO₃ adduct . This highlights its role in multi-component sulfonation processes.

Comparison of Reactivity Across Substrates

| Substrate Type | Reaction Type | Typical Yield | Key Factor |

|---|---|---|---|

| Phenolic alkenes | Cyclization | 61% | Proximity of groups |

| Internal olefins | Halosultonization | 12–40% | Steric hindrance |

| Sulfonyl fluorides | NHC-catalyzed annulation | 40–88% | Electron deficiency |

Scientific Research Applications

Butyl sulfurochloridate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It can be used to modify biological molecules, such as proteins, through sulfonation reactions.

Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

Industry: It is employed in the production of surfactants, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butyl sulfurochloridate involves its reactivity as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical structure and properties. This reactivity is primarily due to the presence of the chlorosulfonate group, which is highly electrophilic and can readily react with nucleophiles .

Comparison with Similar Compounds

Butyl sulfurochloridate can be compared with other similar compounds, such as methyl sulfurochloridate and ethyl sulfurochloridate. These compounds share similar chemical structures and reactivity but differ in their alkyl groups. The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the butyl group attached to the sulfonate ester .

Similar compounds include:

- Methyl sulfurochloridate

- Ethyl sulfurochloridate

- Propyl sulfurochloridate

Each of these compounds has distinct properties and applications, making them suitable for different chemical processes and industrial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.